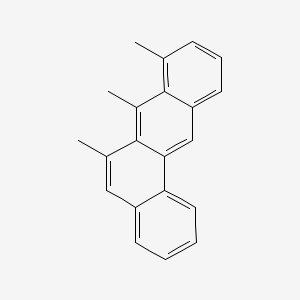
6,7,8-Trimethylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8-Trimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C21H18. It is a derivative of benz(a)anthracene, characterized by the presence of three methyl groups at the 6th, 7th, and 8th positions of the benz(a)anthracene structure. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8-Trimethylbenz(a)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6,7,8-Trimethylbenz(a)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Employed in studies related to the biological effects of polycyclic aromatic hydrocarbons, including their mutagenic and carcinogenic properties.
Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of carcinogenesis.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6,7,8-Trimethylbenz(a)anthracene involves its interaction with cellular components, leading to various biological effects. It is known to intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species (ROS), which can damage cellular components and contribute to its toxic effects. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are related to oxidative stress and DNA damage response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 1,2-Benzanthracene
- Phenanthrene
- Anthracene
Uniqueness
6,7,8-Trimethylbenz(a)anthracene is unique due to the presence of three methyl groups, which influence its chemical reactivity and biological activity. Compared to benz(a)anthracene, the methyl groups increase its hydrophobicity and potentially its ability to intercalate into DNA. This makes it a valuable compound for studying the effects of methylation on the behavior of polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
20627-32-1 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
6,7,8-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-7-6-9-17-12-19-18-10-5-4-8-16(18)11-14(2)21(19)15(3)20(13)17/h4-12H,1-3H3 |
InChI-Schlüssel |
BDBUCKHMCRKPNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C3C(=CC4=CC=CC=C4C3=CC2=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















